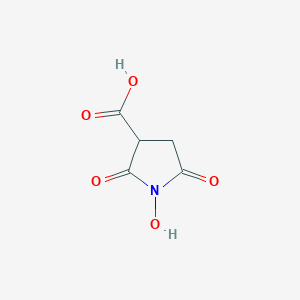
1-Hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid, also known as pyroglutamic acid or PCA, is a cyclic amino acid that is widely distributed in nature. It is an important intermediate in the biosynthesis of glutathione, an antioxidant that helps protect cells from oxidative stress. PCA has also been found to possess various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
Mécanisme D'action
The mechanism of action of PCA is not fully understood. However, it has been suggested that PCA exerts its biological activities by modulating various signaling pathways in the body, including the NF-κB, MAPK, and PI3K/Akt pathways. PCA has also been found to interact with various receptors in the body, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
PCA has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. PCA has also been found to decrease the levels of reactive oxygen species and lipid peroxidation in the body. In addition, PCA has been found to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
PCA has several advantages for lab experiments. It is readily available and can be synthesized easily. PCA is also stable and can be stored for long periods of time. However, one limitation of using PCA in lab experiments is that it can be difficult to dissolve in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on PCA. One area of interest is the development of PCA analogs with improved bioavailability and efficacy. Another area of interest is the investigation of the potential use of PCA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are also needed to elucidate the mechanism of action of PCA and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, 1-Hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid, or 1-Hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid acid, is a cyclic amino acid that possesses various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. PCA can be synthesized by various methods, with the hydrolysis of glutathione being the most commonly used method. PCA has several advantages for lab experiments, including its availability and stability. However, one limitation of using PCA in lab experiments is its solubility. Future research on PCA should focus on the development of PCA analogs with improved bioavailability and efficacy, as well as the investigation of its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
PCA can be synthesized by various methods, including the hydrolysis of glutathione, the decarboxylation of glutamic acid, and the oxidation of glutamic acid or proline. The most commonly used method for synthesizing PCA is the hydrolysis of glutathione, which involves the use of enzymes such as gamma-glutamyltranspeptidase and dipeptidase. This method is preferred because it yields high purity PCA.
Applications De Recherche Scientifique
PCA has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. PCA has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. In addition, PCA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
162369-86-0 |
|---|---|
Formule moléculaire |
C5H5NO5 |
Poids moléculaire |
159.1 g/mol |
Nom IUPAC |
1-hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H5NO5/c7-3-1-2(5(9)10)4(8)6(3)11/h2,11H,1H2,(H,9,10) |
Clé InChI |
ODGZAAHTGUZDBN-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)O)C(=O)O |
SMILES canonique |
C1C(C(=O)N(C1=O)O)C(=O)O |
Synonymes |
3-Pyrrolidinecarboxylicacid,1-hydroxy-2,5-dioxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



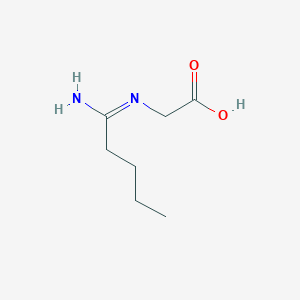
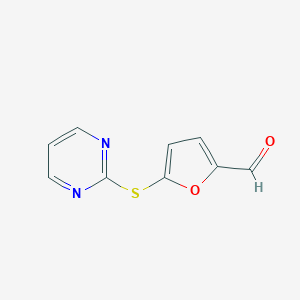

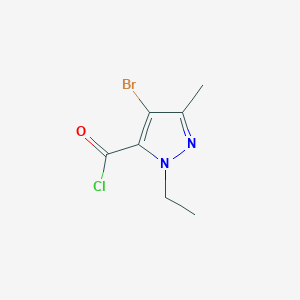

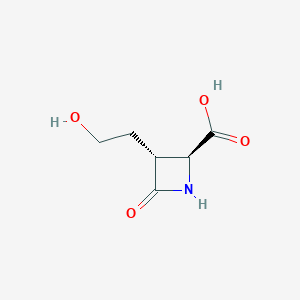
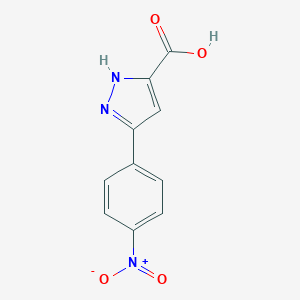
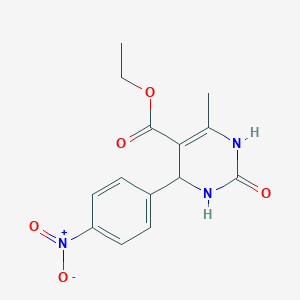
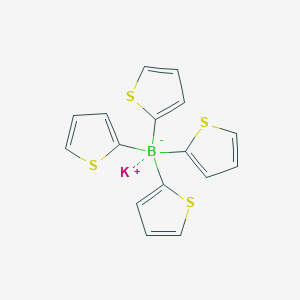
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)
![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)


